![molecular formula C19H15ClF3N3O2S B2548549 N-[2-氯-5-(三氟甲基)苯基]-2-[1-(4-甲氧基苯基)咪唑-2-基]磺酰基乙酰胺 CAS No. 688335-81-1](/img/structure/B2548549.png)

N-[2-氯-5-(三氟甲基)苯基]-2-[1-(4-甲氧基苯基)咪唑-2-基]磺酰基乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

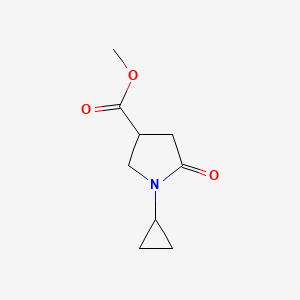

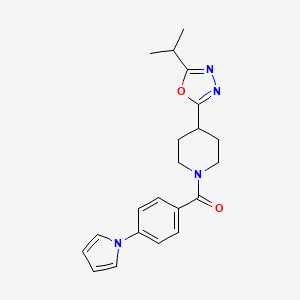

The compound "N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[1-(4-methoxyphenyl)imidazol-2-yl]sulfanylacetamide" is a structurally complex molecule that is likely to have significant biological activity given the presence of multiple pharmacophoric elements such as the imidazole ring, sulfanylacetamide group, and the chloro-trifluoromethyl-phenyl moiety. Although the provided papers do not directly discuss this compound, they do provide insights into similar molecules that can help infer the potential properties and activities of the compound .

Synthesis Analysis

The synthesis of related compounds typically involves multi-step reactions starting from simple precursors. For instance, the synthesis of N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides involves esterification, hydrazide formation, ring closure, and final substitution reactions . Similarly, the synthesis of 5-substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)-2-sulfanyl acetamide includes the conversion of aromatic acids to esters, hydrazides, 5-substituted-1,3,4-oxadiazole-2-thiols, and the final coupling with N-(2-methoxy-5-chlorophenyl)-2-bromoacetamide . These methods suggest that the synthesis of the compound would also require careful planning of the synthetic route, choice of reagents, and purification techniques to achieve the desired product.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using spectroscopic techniques such as IR, 1H-NMR, and mass spectrometry . The vibrational spectroscopic signatures of similar molecules have been obtained using Raman and Fourier transform infrared spectroscopy, and the results have been compared with computational models . The geometric equilibrium and intermolecular interactions have been explored using density functional theory, which can also be applied to the compound to predict its structure and stability .

Chemical Reactions Analysis

The chemical reactivity of similar compounds has been studied through their biological screening. For example, the synthesized derivatives of related molecules have shown potential antibacterial activity and moderate enzyme inhibition . The antiprotozoal activity of benzimidazole derivatives has also been evaluated, revealing strong activity against various protozoa . These studies indicate that the compound may also exhibit significant biological activities, which could be explored through similar screening methods.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been inferred from their pharmacokinetic profiles and molecular docking studies. The pharmacokinetic properties, including absorption, distribution, metabolism, excretion, and toxicity, have been investigated for similar molecules . Additionally, molecular docking studies have helped identify the active binding sites and correlate them with bioactivity data . These approaches can be applied to the compound to predict its physical and chemical properties and potential biological targets.

科学研究应用

抗原虫活性

一系列具有结构相似性的新化合物,特别是涉及咪唑和苯并咪唑的衍生物,已被合成并评估其抗原虫活性。这些化合物已显示出针对原虫的良好活性,例如阴道毛滴虫、肠贾第虫和溶组织内阿米巴,其 IC50 值在纳摩尔范围内,在某些情况下优于甲硝唑等标准药物 (Pérez‐Villanueva 等人,2013)。

抗惊厥活性

对 omega-(1H-咪唑-1-基)-N-苯基乙酰胺和丙酰胺衍生物的研究表明它们具有作为抗惊厥药的潜力。该研究确定了对最大电休克 (MES) 诱发的癫痫发作具有显着活性的化合物,表明这些结构在癫痫治疗中的治疗潜力 (Aktürk 等人,2002)。

在癌症和炎症中的药理潜力

对杂环衍生物(包括 1,3,4-恶二唑和吡唑新衍生物)的综合研究突出了它们的计算和药理潜力。这些化合物在毒性评估、肿瘤抑制、抗氧化、镇痛和抗炎作用中表现出显着的活性。该研究结果强调了这些衍生物广泛的药理应用,可能与感兴趣的化合物相关 (Faheem,2018)。

谷氨酰胺酶抑制用于癌症治疗

对双-2-(5-苯基乙酰胺基-1,2,4-噻二唑-2-基)乙基硫化物 (BPTES) 的类似物(一种有效的肾型谷氨酰胺酶 (GLS) 抑制剂)的研究导致了具有相似效力但溶解度更高的化合物的开发。这些类似物显示出抑制癌细胞生长的潜力,为癌症治疗研究提供了有希望的途径 (Shukla 等人,2012)。

抗菌和抗结核剂

N-(4-(4-氯-1H-咪唑-1-基)-3-甲氧基苯基)酰胺/磺酰胺衍生物已合成并表现出有趣的抗菌和抗结核活性。此类化合物凭借其结构特征,可以作为针对细菌和真菌感染开发新治疗剂的先导 (Ranjith 等人,2014)。

属性

IUPAC Name |

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[1-(4-methoxyphenyl)imidazol-2-yl]sulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15ClF3N3O2S/c1-28-14-5-3-13(4-6-14)26-9-8-24-18(26)29-11-17(27)25-16-10-12(19(21,22)23)2-7-15(16)20/h2-10H,11H2,1H3,(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDNSHWMWSTZMGN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C=CN=C2SCC(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15ClF3N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[1-(4-methoxyphenyl)imidazol-2-yl]sulfanylacetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-[1,3-benzodioxol-5-yl(thiophen-2-ylmethyl)sulfamoyl]phenyl]acetamide](/img/structure/B2548466.png)

![3-{4-[(2-Methoxyphenyl)sulfamoyl]phenyl}prop-2-enoic acid](/img/structure/B2548471.png)

![N-[6-(1-piperidinylsulfonyl)-1,3-benzothiazol-2-yl]tetrahydro-2-furancarboxamide](/img/structure/B2548477.png)

![Methyl 4-[(6-chloropyridin-3-yl)methoxy]benzoate](/img/structure/B2548479.png)

![(Z)-tert-butyl 2-((2-((6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate](/img/structure/B2548481.png)

![N-(3-fluoro-4-methylphenyl)-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2548487.png)

![2-[4-(6-Tert-butylpyrimidin-4-yl)piperazin-1-yl]-4,6-dimethylpyrimidine](/img/structure/B2548488.png)